An In-Depth Technical Guide to the Chemical and Physical Properties of Thiamphenicol Glycinate Acetylcysteine
An In-Depth Technical Guide to the Chemical and Physical Properties of Thiamphenicol Glycinate Acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical and physical properties of Thiamphenicol glycinate acetylcysteine (TGA), a compound that uniquely combines broad-spectrum antibiotic activity with mucolytic efficacy. Designed for professionals in drug development and research, this document delves into the core characteristics of TGA, offering both synthesized data and field-proven insights into its analysis and stability.
Introduction: A Molecule of Dual Functionality
Thiamphenicol glycinate acetylcysteine is a complex therapeutic agent that integrates the antibacterial action of thiamphenicol with the mucolytic properties of acetylcysteine.[1] This dual-action design makes it particularly effective in the treatment of respiratory tract infections where both bacterial eradication and the clearance of viscous mucus are paramount for patient recovery.[1][2] The thiamphenicol component is a broad-spectrum antibiotic, while acetylcysteine acts to reduce the viscosity of mucus, facilitating its removal from the airways.[1]
The synthesis of Thiamphenicol glycinate acetylcysteine involves a multi-step process. Initially, thiamphenicol is reacted with glycine to form thiamphenicol glycinate. This intermediate is then reacted with acetylcysteine, typically in an organic solvent such as methyl alcohol, to yield the final compound.[2] The product is then isolated through precipitation.[2] A patented method describes using dimethylformamide as a solvent for the reaction of thiamphenicol glycinate hydrochloride with acetylcysteine, followed by precipitation with chloroform or ethyl ether.[3]
Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is critical for formulation development, analytical method development, and predicting its in vivo behavior.
Chemical Structure and Identification
The chemical structure of Thiamphenicol glycinate acetylcysteine is a combination of its two constituent parts, linked through the glycinate ester.
Caption: Chemical structure of Thiamphenicol glycinate acetylcysteine.
Table 1: Chemical Identification of Thiamphenicol Glycinate Acetylcysteine
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-acetamido-3-sulfanylpropanoic acid;[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate | [4] |
| CAS Number | 20192-91-0 | [4] |
| Molecular Formula | C19H27Cl2N3O9S2 | [4] |
| Molecular Weight | 576.5 g/mol | [4] |
| InChI Key | PEGBMQRZXOKYCO-XGBIXHFLSA-N | [5] |
Solubility Profile
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Thiamphenicol: Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF). It is sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the chosen buffer.[6]
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Acetylcysteine: Soluble in water and alcohol, and practically insoluble in chloroform and ether.[7] Aqueous solutions of acetylcysteine are acidic, with a 1% solution having a pH between 2.0 and 2.8.[7]
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Thiamphenicol Glycinate Acetylcysteine: A patented synthesis process indicates its solubility in dimethylformamide and its precipitation from this solvent upon the addition of chloroform or ethyl ether.[3] This suggests it has good solubility in polar aprotic solvents and lower solubility in less polar organic solvents.
Table 2: Qualitative Solubility of TGA and its Components
| Solvent | Thiamphenicol | Acetylcysteine | Thiamphenicol Glycinate Acetylcysteine (Inferred) |
| Water | Sparingly soluble | Soluble | Likely soluble due to the acetylcysteine and glycinate moieties |
| Ethanol | Soluble | Soluble | Likely soluble |
| Methanol | Not specified | Soluble | Likely soluble |
| DMSO | Soluble | Not specified | Likely soluble |
| Dimethylformamide (DMF) | Soluble | Not specified | Soluble |
| Chloroform | Not specified | Practically insoluble | Low solubility (used for precipitation) |
| Ethyl Ether | Not specified | Practically insoluble | Low solubility (used for precipitation) |
Melting Point and pKa
Experimentally determined melting point and pKa values for the combined TGA molecule are not widely published. However, the values for its components are known:
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Acetylcysteine: Has a melting point of 109 to 110 °C and a pKa of 9.5 at 30 °C.[7]
The presence of multiple ionizable functional groups in the TGA molecule (carboxylic acid, amine, and hydroxyl groups) suggests it will have multiple pKa values. A precise determination of these values is crucial for understanding its ionization state at different physiological pHs, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Analytical Characterization: A Methodical Approach
A robust analytical characterization is the cornerstone of drug development, ensuring the identity, purity, and stability of the API.
Determination of Melting Point: A Fundamental Purity Check
The melting point is a fundamental physical property used for compound identification and as an indicator of purity.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of Thiamphenicol glycinate acetylcysteine.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Instrumentation: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample at a controlled rate, typically 1-2 °C per minute, near the expected melting point.
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Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the substance.[8]
The sharpness of the melting range is indicative of the sample's purity; impurities tend to broaden and depress the melting range.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a precise method for determining the dissociation constants (pKa) of ionizable groups within a molecule.
Experimental Protocol: Potentiometric Titration
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Solution Preparation: Prepare a solution of Thiamphenicol glycinate acetylcysteine of known concentration (e.g., 1 mM) in a suitable solvent, typically water or a co-solvent system if solubility is limited.[1] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[1]
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Titration Setup: Calibrate a pH meter with standard buffers.[1] Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[9]
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve, often by analyzing the first or second derivative of the curve.[10] Multiple titrations should be performed to ensure accuracy and reproducibility.[1]
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- 3. US3691229A - Process for the preparation of thiamphenicol glycinate acetylcysteinate - Google Patents [patents.google.com]
- 4. Thiamphenicol glycinate acetylcysteine | C19H27Cl2N3O9S2 | CID 44147002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Acetylcysteine - Wikipedia [en.wikipedia.org]
- 8. ursinus.edu [ursinus.edu]
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